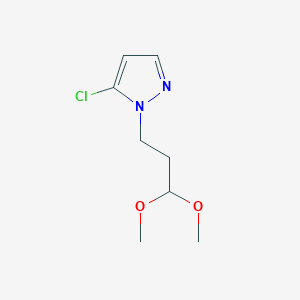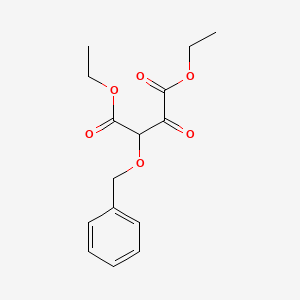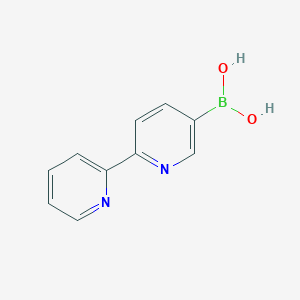
2-(2-Pyridyl)pyridine-5-boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,2’-BIPYRIDIN]-5-YLBORONIC ACID is a boronic acid derivative of bipyridine, a compound known for its versatile applications in coordination chemistry. This compound is particularly significant due to its ability to form stable complexes with various metal ions, making it useful in a range of scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2,2’-BIPYRIDIN]-5-YLBORONIC ACID typically involves the coupling of 2,2’-bipyridine with boronic acid derivatives. One common method is the Suzuki coupling reaction, which uses palladium catalysts to facilitate the formation of the boronic acid group on the bipyridine ring . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol.
Industrial Production Methods: In an industrial setting, the production of [2,2’-BIPYRIDIN]-5-YLBORONIC ACID may involve large-scale Suzuki coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions: [2,2’-BIPYRIDIN]-5-YLBORONIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding bipyridine N-oxides.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of halogenated solvents and bases to facilitate the substitution reactions.
Major Products: The major products formed from these reactions include various bipyridine derivatives with modified functional groups, which can be further utilized in coordination chemistry and material science.
Applications De Recherche Scientifique
[2,2’-BIPYRIDIN]-5-YLBORONIC ACID has a wide range of applications in scientific research:
Biology: The compound’s ability to chelate metal ions makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent due to its metal-binding properties.
Industry: It is employed in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.
Mécanisme D'action
The mechanism by which [2,2’-BIPYRIDIN]-5-YLBORONIC ACID exerts its effects primarily involves its ability to chelate metal ions. This chelation can alter the electronic properties of the metal ions, making them more reactive or stabilizing them in specific oxidation states. The molecular targets include various metal ions, and the pathways involved often relate to the formation of stable metal-ligand complexes.
Comparaison Avec Des Composés Similaires
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for forming stable complexes with a variety of metals.
4,4’-Bipyridine: Another bipyridine derivative with similar coordination properties but different steric and electronic effects.
1,10-Phenanthroline: A related compound with a similar ability to chelate metal ions but with a different structural framework.
Uniqueness: [2,2’-BIPYRIDIN]-5-YLBORONIC ACID is unique due to the presence of the boronic acid group, which provides additional reactivity and the ability to form boron-containing complexes. This makes it particularly useful in applications requiring specific metal-boron interactions.
Propriétés
Formule moléculaire |
C10H9BN2O2 |
|---|---|
Poids moléculaire |
200.00 g/mol |
Nom IUPAC |
(6-pyridin-2-ylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C10H9BN2O2/c14-11(15)8-4-5-10(13-7-8)9-3-1-2-6-12-9/h1-7,14-15H |
Clé InChI |
WQKCDNPPGJJRHG-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN=C(C=C1)C2=CC=CC=N2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


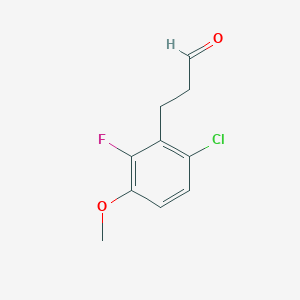
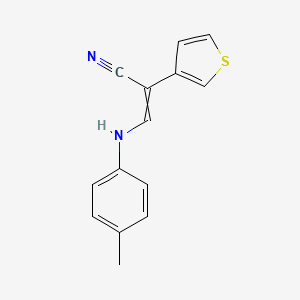
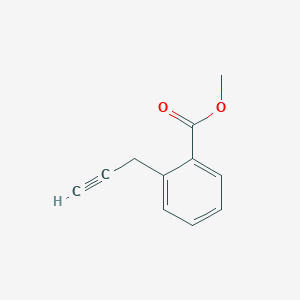
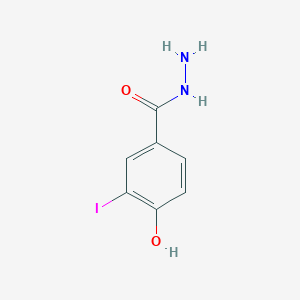
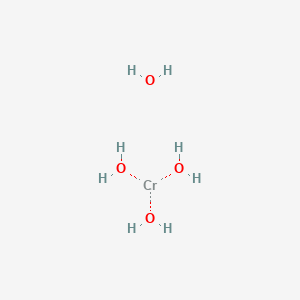

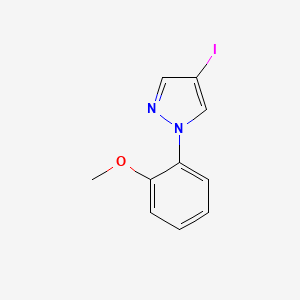
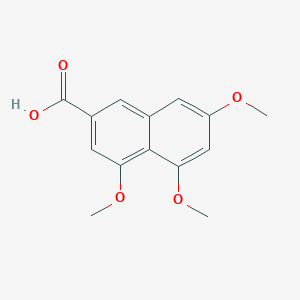

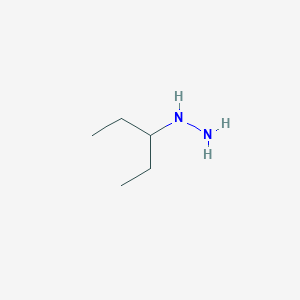
![2-[2-(4-Fluorophenyl)acetamido]-4-methylpentanoic acid](/img/structure/B12438139.png)
![1-Boc-3-[(2-bromo-phenylamino)-methyl]-piperidine](/img/structure/B12438147.png)
